Bis(2-chloroethyl)ethylamine

DNA adductomics alkylating agents cross-link quantification

Bis(2-chloroethyl)ethylamine (CAS 538-07-8), commonly designated HN1, is a bifunctional alkylating agent belonging to the nitrogen mustard class of vesicants. As a Schedule 1 substance under the Chemical Weapons Convention, its production, stockpiling, and use are strictly controlled.

Molecular Formula C6H13Cl2N
(ClCH2CH2)2NC2H5
C6H13Cl2N
Molecular Weight 170.08 g/mol
CAS No. 538-07-8
Cat. No. B1220662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-chloroethyl)ethylamine
CAS538-07-8
Synonymsis(2-chloroethyl)ethylamine
HN-1 cpd
Molecular FormulaC6H13Cl2N
(ClCH2CH2)2NC2H5
C6H13Cl2N
Molecular Weight170.08 g/mol
Structural Identifiers
SMILESCCN(CCCl)CCCl
InChIInChI=1S/C6H13Cl2N/c1-2-9(5-3-7)6-4-8/h2-6H2,1H3
InChIKeyUQZPGHOJMQTOHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.41e-04 M
In water, 160 mg/l @ 25 °C
Miscible with many organic solvents
Solubility in water at 25 °C: very poo

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-chloroethyl)ethylamine (CAS 538-07-8) Procurement Profile: Nitrogen Mustard HN1 Specifications and Classification


Bis(2-chloroethyl)ethylamine (CAS 538-07-8), commonly designated HN1, is a bifunctional alkylating agent belonging to the nitrogen mustard class of vesicants [1]. As a Schedule 1 substance under the Chemical Weapons Convention, its production, stockpiling, and use are strictly controlled [2]. HN1 exists as a colorless to pale yellow oily liquid with a faint fishy odor, exhibiting alkylating activity via aziridinium ion formation [1]. Unlike the clinically employed nitrogen mustards (e.g., mechlorethamine, chlorambucil), HN1 was historically developed for vesicant warfare applications but also serves as a reference standard in DNA adduct and toxicity research [2].

Bis(2-chloroethyl)ethylamine (HN1) vs. Clinical Nitrogen Mustards: Why Interchangeability Is Not Supported by Evidence


Substituting bis(2-chloroethyl)ethylamine (HN1) with other nitrogen mustards (e.g., mechlorethamine HN2, chlorambucil, cyclophosphamide) without experimental validation is scientifically unsound. Despite sharing the bis(2-chloroethyl)amino pharmacophore, HN1 produces a distinct spectrum of DNA adducts, including the G-NM-G cross-link and NM-FapyG lesions [1]. Its repair processing relies on different DNA damage response pathways compared to HN2 [2]. Furthermore, percutaneous toxicity differs markedly: HN1 (LD50 11.9 mg/kg) is more acutely toxic than HN2 (20.0 mg/kg) but less toxic than HN3 (7.1 mg/kg) [3]. These quantitative differences in adduct formation, biological processing, and toxicological profile preclude generic substitution without altering experimental outcomes or hazard assessment.

Bis(2-chloroethyl)ethylamine (HN1) Quantitative Differentiation: Head-to-Head Evidence Against Comparators


DNA Interstrand Cross-Link Formation by Bis(2-chloroethyl)ethylamine (HN1) vs. Monofunctional Nitrogen Mustards

Bis(2-chloroethyl)ethylamine (HN1) is unequivocally a bifunctional alkylating agent capable of forming DNA interstrand cross-links. Quantitative LC-MS analysis of MDA-MB-231 mammary tumor cells exposed to 100 µM HN1 for 24 h revealed the G-NM-G cross-link at 240 adducts per 10⁷ DNA bases [1]. In contrast, monofunctional nitrogen mustards (e.g., bis(ethyl)-2-chloroethylamine and bis(methyl)-2-chloroethylamine) produce no detectable interstrand cross-links in 9L cells even at high concentrations [2]. This bifunctional cross-linking capacity is the mechanistic basis for HN1's enhanced cytotoxicity relative to monofunctional analogs.

DNA adductomics alkylating agents cross-link quantification

In Vivo Adduct Persistence of Bis(2-chloroethyl)ethylamine (HN1): Cross-Link vs. Monoadduct Half-Lives in Mouse Tissues

Following a single intraperitoneal dose of bis(2-chloroethyl)ethylamine (HN1) to female mice, the G-NM-G cross-link and NM-FapyG adducts exhibited significantly longer persistence than the NM-G monoadduct. In liver tissue, the half-lives of G-NM-G and NM-FapyG were over three times longer than that of NM-G (NM-G reached maximum level within 6 h and declined rapidly) [1]. Apurinic (AP) sites induced by HN1 treatment increased 3.7-fold over basal levels at 6 h and remained 1.3-fold elevated at 168 h post-treatment [1].

in vivo adduct kinetics DNA repair biomonitoring

Percutaneous LD50 Ranking: Bis(2-chloroethyl)ethylamine (HN1) Toxicity Compared to HN2 and HN3 in Mice

The percutaneous acute toxicity of bis(2-chloroethyl)ethylamine (HN1) was directly compared with HN2 and HN3 in a standardized mouse model. The estimated percutaneous LD50 values were: HN1 = 11.9 mg/kg, HN2 = 20.0 mg/kg, and HN3 = 7.1 mg/kg [1]. This establishes the toxicity ranking HN3 > HN1 > HN2 for dermal exposure, with HN1 exhibiting approximately 1.7-fold greater toxicity than HN2 and 0.6-fold that of HN3.

acute toxicity chemical defense LD50 determination

Bis(2-chloroethyl)ethylamine (HN1) Application Scenarios Derived from Quantitative Evidence


Chemical Defense and Toxicology Research: HN1 as a Reference Vesicant

Given its intermediate percutaneous toxicity (LD50 11.9 mg/kg) between HN2 (20.0 mg/kg) and HN3 (7.1 mg/kg) [1], bis(2-chloroethyl)ethylamine (HN1) serves as a calibrated reference standard for evaluating prophylactic antidotes, decontamination protocols, and personal protective equipment against nitrogen mustard exposure. Its well-characterized acute toxicity profile enables reproducible dose-response studies in animal models.

DNA Damage and Repair Mechanism Studies: Cross-Link-Dependent Cytotoxicity

HN1's demonstrated capacity to form quantifiable DNA interstrand cross-links (G-NM-G at 240 adducts per 10⁷ bases in MDA-MB-231 cells) [2] makes it an essential tool for investigating cross-link repair pathways, including nucleotide excision repair (NER) and homologous recombination. Its adduct spectrum, which includes the mutagenic NM-FapyG lesion, also supports studies on mutagenesis and secondary tumorigenesis.

Analytical Method Development and Biomarker Validation

The in vivo adduct persistence data—specifically the >3× longer half-life of G-NM-G and NM-FapyG compared to NM-G [3]—establish HN1-derived DNA adducts as viable long-lived biomarkers for exposure assessment. Researchers developing LC-MS/MS methods for biomonitoring of chemical warfare agent exposure can utilize HN1 as a reference compound to validate adduct detection and quantitation protocols in biological matrices.

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